An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroadamantane-1-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroadamantane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroadamantane-1-carboxamide, a halogenated derivative of the adamantane scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The unique structural and physicochemical properties endowed by the rigid, lipophilic adamantane cage, combined with the electronic influence of the chloro and carboxamide functionalities, make this compound a compelling candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloroadamantane-1-carboxamide, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its potential applications in pharmaceutical sciences.
Introduction: The Significance of the Adamantane Scaffold
Adamantane, a tricyclic alkane with a diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent properties of high lipophilicity, metabolic stability, and rigid three-dimensional structure allow for the precise orientation of pharmacophoric groups, leading to enhanced target binding and improved pharmacokinetic profiles.[1][2] The incorporation of the adamantane moiety has led to the development of successful drugs for a variety of therapeutic areas, including antiviral (amantadine and rimantadine), neuroprotective (memantine), and antidiabetic (vildagliptin) agents.[2][3] The substitution of the adamantane core with various functional groups, such as halogens and carboxamides, offers a powerful strategy to modulate its physicochemical and biological properties.[4] 3-Chloroadamantane-1-carboxamide is one such derivative, and a thorough understanding of its physicochemical characteristics is paramount for its rational development as a potential therapeutic agent.
Molecular and Structural Properties
The foundational characteristics of 3-Chloroadamantane-1-carboxamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | [5] |
| Molecular Weight | 213.70 g/mol | [5] |
| CAS Number | 6240-08-0 | [5] |
| Appearance | Predicted to be a white solid | [5] |
| Boiling Point | 384.8 °C (Predicted) | [6] |
| Flash Point | 186.5 °C (Predicted) | [6] |
Predicted Physicochemical Properties and Experimental Determination
Due to a lack of extensive experimental data in the public domain for 3-Chloroadamantane-1-carboxamide, this section provides predicted values for key physicochemical parameters based on the properties of structurally related adamantane derivatives and established computational models. Alongside these predictions, detailed, field-proven experimental protocols for their empirical determination are provided.
Melting Point
The melting point is a critical parameter that influences the purity, stability, and formulation development of an active pharmaceutical ingredient (API). For crystalline solids, a sharp and defined melting point is indicative of high purity.
Predicted Value: Based on the melting points of other crystalline adamantane derivatives, the melting point of 3-Chloroadamantane-1-carboxamide is anticipated to be in the range of 150-200 °C. For instance, N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a melting point of 162–164°C.[7]
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is by using a digital melting point apparatus.
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70).
-
Procedure:
-
A small, dry sample of 3-Chloroadamantane-1-carboxamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
-
Solubility
Solubility is a crucial determinant of a drug's bioavailability and formulation design. Given its lipophilic adamantane core, 3-Chloroadamantane-1-carboxamide is expected to have low aqueous solubility.
Predicted Solubility:
-
Aqueous Solubility: Predicted to be poorly soluble in water (<0.1 mg/mL).[7]
-
Organic Solvent Solubility: Expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
This method determines the thermodynamic equilibrium solubility of a compound.
-
Materials: 3-Chloroadamantane-1-carboxamide, purified water, and selected organic solvents, temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After agitation, the samples are allowed to stand to allow for the settling of undissolved solids.
-
An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved particles.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method such as HPLC-UV.
-
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted LogP: The LogP of 3-Chloroadamantane-1-carboxamide is predicted to be in the range of 2.5 to 3.5, indicating significant lipophilicity. This is based on the LogP of adamantane and the contributions of the chloro and carboxamide groups. Computational tools can provide more specific predictions.[8][9]
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Materials: 3-Chloroadamantane-1-carboxamide, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical glassware, centrifuge, analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
A known amount of the compound is dissolved in either water or n-octanol.
-
This solution is then mixed with an equal volume of the other immiscible solvent in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]
-
Acidity/Basicity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxamide, the pKa of the amide proton is very high (typically >17), meaning it is not acidic under physiological conditions. The amide oxygen can be protonated under strongly acidic conditions.
Predicted pKa: The amide group is generally considered neutral in the physiological pH range. The pKa for the protonation of the amide oxygen is predicted to be around -1 to 0. Computational methods can provide more precise estimations.[11][12][13][14]
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Apparatus: Potentiometer with a pH electrode, autoburette, titration vessel.
-
Procedure:
-
A known concentration of 3-Chloroadamantane-1-carboxamide is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
-
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum:
-
Adamantane Protons: A series of broad multiplets are expected in the region of 1.5-2.5 ppm, characteristic of the adamantane cage protons. The presence of the chloro and carboxamide substituents will cause shifts in the signals of the nearby protons.
-
Amide Protons (-CONH₂): Two broad singlets are expected for the amide protons, typically in the range of 5.0-8.0 ppm, depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
Adamantane Carbons: Signals corresponding to the adamantane carbons are expected in the range of 25-50 ppm. The carbons attached to the chloro and carboxamide groups will be shifted downfield.
-
Carbonyl Carbon (-C=O): A signal for the carbonyl carbon is expected in the range of 170-180 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A molecular ion peak is expected at m/z 213, with an isotopic peak at m/z 215 due to the presence of the ³⁷Cl isotope.
-
Fragmentation: The most prominent fragmentation pathway is likely the loss of the carboxamide group to give the 3-chloroadamantyl cation at m/z 169. Further fragmentation of the adamantane cage would also be observed.
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Procedure:
-
For GC-MS: A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact) and the mass-to-charge ratio of the resulting ions is measured.
-
For LC-MS: A solution of the compound is injected into the LC for separation. The eluent from the LC is then introduced into the mass spectrometer via an interface (e.g., electrospray ionization - ESI), and the mass spectrum is recorded.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
-
N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching: A strong absorption band in the region of 1680-1630 cm⁻¹ due to the carbonyl stretch of the amide.
-
C-H Stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to the C-H stretching of the adamantane cage.
-
C-Cl Stretching: A band in the region of 800-600 cm⁻¹ due to the C-Cl stretch.
Experimental Protocol for IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavelengths.
Synthesis Pathway
A plausible and efficient synthesis of 3-Chloroadamantane-1-carboxamide would likely proceed from the corresponding carboxylic acid, 3-chloroadamantane-1-carboxylic acid.
dot
Caption: Plausible synthesis of 3-Chloroadamantane-1-carboxamide.
This two-step process involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation.
Experimental Protocol for Synthesis:
-
Step 1: Activation of the Carboxylic Acid: 3-Chloroadamantane-1-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Step 2: Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as ammonia gas or a solution of ammonium hydroxide, in a suitable solvent to yield 3-Chloroadamantane-1-carboxamide. The reaction is usually exothermic and may require cooling. The product can then be isolated by filtration and purified by recrystallization.
Conclusion
While a complete experimental dataset for 3-Chloroadamantane-1-carboxamide is not yet available, this technical guide provides a robust framework for its physicochemical characterization. The predicted properties, based on the well-established chemistry of adamantane derivatives, suggest a lipophilic, poorly water-soluble compound with a high melting point. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically determine these crucial parameters. A thorough understanding of the physicochemical properties of 3-Chloroadamantane-1-carboxamide is an indispensable first step in unlocking its potential in drug discovery and development.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem, 77(8), CH24075.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7).
- ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
- NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 13C NMR spectrum.
- PubChem. (n.d.). 1-Adamantanecarboxylic acid.
- ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum.
- SpectraBase. (n.d.). Adamantane-1-carboxylic acid, (4-nitro-phenyl)-amide.
- CymitQuimica. (n.d.). 3-Chloroadamantane-1-Carboxamide.
- NIH. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031.
- ACS Publications. (1980). Substituent effects on carbon-13 NMR chemical shifts and one-bond carbon-13-carbon-13 coupling constants in 1- and 4-substituted diamantanes. The Journal of Organic Chemistry, 45(24), 4906-4911.
- PubChem. (n.d.).
- ResearchGate. (n.d.). Carboxamides and amines having two and three adamantane fragments.
- NIH. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 26(16), 4965.
- Sigma-Aldrich. (n.d.). 1-Adamantanecarboxylic acid.
- NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook.
- Maohuan Chemical. (n.d.). 3-chloro-1-adamantanecarboxamide.
- Vulcanchem. (n.d.). N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide.
- Rowan Scientific. (n.d.). pKa Prediction.
- Chemaxon. (n.d.).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- NIH. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 391.
- PubMed. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031.
- Rowan Scientific. (2024).
- OpenMolecules. (n.d.).
- Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.
- Benchchem. (n.d.). 3-Chloroadamantane-1-carboxamide.
- CHEMICAL POINT. (n.d.). 3-Chloroadamantane-1-carboxylic acid.
- Molinspiration. (n.d.).
- NIST. (n.d.). Adamantane, 1-chloro-. In NIST Chemistry WebBook.
- Rowan Scientific. (2025). How to Predict pKa.
- TU Delft Research Portal. (2021). Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approach. Chemical Science, 12(4), 1467-1477.
- PubChem. (n.d.). 1-Chloroadamantane.
- SciELO. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 32(3), 743-748.
Sources
- 1. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]
- 2. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]
- 3. 1-Adamantanecarboxylic acid(828-51-3) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloroadamantane-1-Carboxamide | CymitQuimica [cymitquimica.com]
- 6. 3-chloro-1-adamantanecarboxamide|6240-08-0-Maohuan Chemical [bschem.com]
- 7. N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide (42600-84-0) for sale [vulcanchem.com]
- 8. www.openmolecules.org [openmolecules.org]
- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pKa Prediction | Rowan [rowansci.com]
- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 13. rowansci.substack.com [rowansci.substack.com]
- 14. How to Predict pKa | Rowan [rowansci.com]
- 15. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. kbfi.ee [kbfi.ee]
- 19. spectrabase.com [spectrabase.com]
- 20. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 21. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]
- 22. 1-Adamantanecarboxylic acid(828-51-3) IR Spectrum [chemicalbook.com]
- 23. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
- 25. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Adamantane-1-carboxylate | C11H15O2- | CID 3637755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 30. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 3-Chloroadamantane-1-carboxamide | 6240-08-0 | Benchchem [benchchem.com]
- 33. chemicalpoint.eu [chemicalpoint.eu]
- 34. Adamantane, 1-chloro- [webbook.nist.gov]
- 35. scielo.br [scielo.br]
